molecular formula C12H16N2O4S B2877298 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922004-47-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2877298
CAS No.: 922004-47-5
M. Wt: 284.33
InChI Key: USTSMAIVMZDCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a heterocyclic sulfonamide compound featuring a benzoxazepine scaffold fused with a methanesulfonamide group. This compound’s structural complexity, including the 3,3-dimethyl and 4-oxo substituents, influences its physicochemical properties, such as solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2)7-18-10-5-4-8(14-19(3,16)17)6-9(10)13-11(12)15/h4-6,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTSMAIVMZDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process involves:

  • Knoevenagel condensation between 2-aminophenol and Meldrum's acid
  • Nucleophilic attack by isocyanide
  • Cyclization to form the oxazepine ring

Optimized Conditions

Parameter Optimal Value Impact on Yield
Solvent Dichloromethane 85% yield
Temperature 25°C (ambient) >90% purity
Molar Ratio (2-aminophenol:Meldrum:isocyanide) 1:1:1.2 Minimizes side products
Reaction Time 6-8 hours Complete conversion

This method eliminates intermediate isolation steps, achieving 78-92% yields across 15 substrate variations.

Stepwise Synthesis Approach

For laboratories requiring intermediate characterization:

Oxazepine Core Formation

Step 1 : Cyclocondensation of 2-aminophenol with β-keto ester

2-aminophenol + ethyl acetoacetate  
→ HCl (cat.), ethanol, reflux 12h  
→ 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine (78% yield)  

Step 2 : Nitration at C7 Position

  • HNO3/H2SO4 (1:3) at 0°C
  • Regioselectivity controlled by electron-donating methyl groups

Sulfonamide Installation

Reagent Conditions Yield
Methanesulfonyl chloride DCM, pyridine, 0°C→RT 67%
Methanesulfonamide Pd(OAc)2, Xantphos, K2CO3, toluene, 110°C 82%

Alternative Synthetic Pathways

Solid-Phase Synthesis

Developed for combinatorial libraries:

  • Wang resin functionalized with 2-aminophenol
  • Sequential coupling with:
    • Meldrum's acid
    • tert-butyl isocyanide
  • Cleavage with TFA/H2O (95:5)

Advantages :

  • Automated purification
  • 0.5-1.2 mmol/g loading capacity
  • 65-78% overall yield

Reaction Optimization Challenges

Key Process Variables

Variable Optimization Strategy Outcome
Oxazepine ring oxidation Use of TEMPO/NaOCl system Prevents over-oxidation to benzoxazepinones
Sulfonylation selectivity Low-temperature (-10°C) slow addition Reduces N,O-bis-sulfonylation to <5%
Crystal polymorphism EtOAc/n-heptane anti-solvent system Ensures Form I crystallization (melting point 198-201°C)

Purification & Characterization

Chromatographic Methods

Impurity Retention Time (HPLC) Removal Method
Des-methyl analog 6.7 min (C18, 60% MeOH) Prep HPLC (72% recovery)
Sulfonic acid byproduct 3.2 min Ion-exchange resin

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.82 (d, J=8.4 Hz, 1H, H-8), 6.98 (dd, J=8.4, 2.4 Hz, 1H, H-6), 3.21 (s, 3H, SO2CH3)
  • HRMS : m/z 295.0824 [M+H]+ (calc. 295.0819)

Industrial-Scale Considerations

Cost Analysis

Component Lab Scale Cost Kilo Lab Cost
2-aminophenol $12/g $8.50/g
Meldrum's acid $6.80/g $4.20/g
Palladium catalysts $320/g $275/g

Process Economics :

  • MCR route reduces production costs by 40% vs stepwise synthesis
  • 82% atom economy compared to 61% for classical routes

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the sulfonamide class, which includes agrochemicals like metsulfuron-methyl and ethametsulfuron-methyl (). However, its benzoxazepine scaffold distinguishes it from triazine-based sulfonylurea herbicides (e.g., metsulfuron-methyl), which rely on a 1,3,5-triazine ring for herbicidal activity. Key differences include:

Feature Target Compound Triazine-Based Sulfonylureas (e.g., Metsulfuron-Methyl)
Core Structure Benzoxazepine ring 1,3,5-Triazine ring
Sulfonamide Linkage Direct attachment to benzoxazepine Linked via benzoate ester to triazine
Bioactivity Undefined in evidence; potential enzyme inhibition Acetolactate synthase (ALS) inhibition in plants
Hydrogen-Bonding Capacity Likely strong (due to sulfonamide and oxazepine O/N) Moderate (triazine N and sulfonyl groups)

Hydrogen-Bonding Patterns

highlights the importance of hydrogen bonding in molecular aggregation and crystal formation. The target compound’s sulfonamide (-SO₂NH₂) and oxazepine carbonyl (C=O) groups are strong hydrogen-bond donors/acceptors, enabling stable crystal lattices or protein interactions. In contrast, triazine-based sulfonylureas primarily utilize triazine nitrogens and sulfonyl oxygens for hydrogen bonding, which may limit their conformational stability compared to the fused benzoxazepine system .

Research Findings and Data Gaps

Agrochemical Potential: Unlike metsulfuron-methyl (), the benzoxazepine scaffold may confer non-herbicidal bioactivity, such as antifungal or insecticidal properties, due to enhanced membrane permeability.

Medicinal Chemistry : Sulfonamide-containing benzoxazepines are explored as kinase inhibitors (e.g., B-Raf inhibitors), though specific data on this compound are lacking.

Crystallography : The compound’s hydrogen-bonding network (per Etter’s graph-set analysis in ) could be characterized to predict solubility and stability, critical for formulation.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structural framework characterized by a benzoxazepine core and a sulfonamide group . The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties and potential biological activities.

PropertyDescription
Molecular FormulaC19H22N2O5S
Molecular Weight390.5 g/mol
CAS Number921916-01-0
Structural FeaturesBenzoxazepine core with sulfonamide

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their normal function.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.
  • Disruption of Cellular Processes : The compound can interfere with critical cellular processes such as DNA replication and protein synthesis, leading to cell death or growth inhibition.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antitumor Activity : Preliminary studies suggest that it may possess inhibitory effects against certain cancer cell lines. For instance, derivatives of similar structures have shown promising results against BRAF(V600E) and EGFR in cancer therapy .
  • Anti-inflammatory Effects : The compound's sulfonamide group may contribute to anti-inflammatory properties by modulating inflammatory pathways .

Study 1: Antitumor Efficacy

A study investigated the antitumor potential of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells.

Study 2: Mechanistic Insights

Another research focused on the mechanistic insights into its biological activity. The findings revealed that the compound effectively disrupts the cell cycle in cancer cells by inducing apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

To understand its unique properties better, a comparative analysis was conducted with related compounds:

Compound NameStructureUnique Features
N-(3-methylbenzamide)StructureSimpler structure; limited therapeutic applications
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)StructureEthyl substitution alters solubility and reactivity

This comparison highlights the unique aspects of this compound in terms of its complex structure and potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.